
Propanedioic acid, (2-bromoethyl)(3-oxopropyl)-, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanedioic acid, (2-bromoethyl)(3-oxopropyl)-, diethyl ester: is a complex organic compound with a unique structure. It contains a total of 37 atoms, including 19 hydrogen atoms, 12 carbon atoms, 5 oxygen atoms, and 1 bromine atom . The compound features multiple bonds, including double bonds, and functional groups such as esters and aldehydes
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of propanedioic acid, (2-bromoethyl)(3-oxopropyl)-, diethyl ester typically involves the reaction of diethyl malonate with 2-bromoethyl acetoacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the ester bonds. The reaction mixture is then heated to promote the esterification process, resulting in the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated control systems.
化学反应分析
Types of Reactions: Propanedioic acid, (2-bromoethyl)(3-oxopropyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Compounds with substituted functional groups.
科学研究应用
Chemistry: Propanedioic acid, (2-bromoethyl)(3-oxopropyl)-, diethyl ester is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its functional groups make it a versatile intermediate in the development of pharmaceuticals and other bioactive compounds.
Medicine: The compound’s potential applications in medicine include its use in the synthesis of drug candidates. Its ability to undergo various chemical transformations makes it valuable in medicinal chemistry for the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, resins, and other advanced materials.
作用机制
The mechanism of action of propanedioic acid, (2-bromoethyl)(3-oxopropyl)-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, leading to the formation of new compounds with distinct biological activities. The exact molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
相似化合物的比较
Propanedioic acid, diethyl ester: A simpler ester with similar functional groups but lacking the bromine and oxopropyl groups.
Propanedioic acid, (2-chloroethyl)(3-oxopropyl)-, diethyl ester: A similar compound with a chlorine atom instead of bromine.
Propanedioic acid, (2-bromoethyl)(3-oxopropyl)-, dimethyl ester: A similar compound with methyl esters instead of ethyl esters.
Uniqueness: Propanedioic acid, (2-bromoethyl)(3-oxopropyl)-, diethyl ester is unique due to the presence of both bromine and oxopropyl groups, which impart distinct chemical properties and reactivity. These features make it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
654673-54-8 |
|---|---|
分子式 |
C12H19BrO5 |
分子量 |
323.18 g/mol |
IUPAC 名称 |
diethyl 2-(2-bromoethyl)-2-(3-oxopropyl)propanedioate |
InChI |
InChI=1S/C12H19BrO5/c1-3-17-10(15)12(7-8-13,6-5-9-14)11(16)18-4-2/h9H,3-8H2,1-2H3 |
InChI 键 |
OHWQRPWXIHBEBA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CCC=O)(CCBr)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile](/img/structure/B12534808.png)
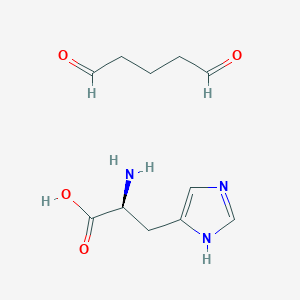
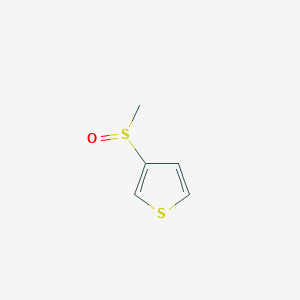
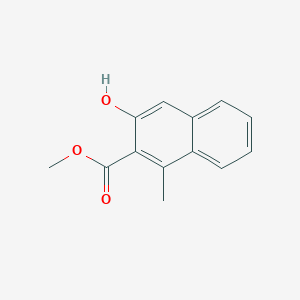

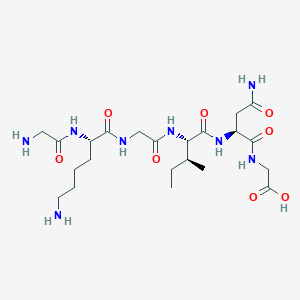

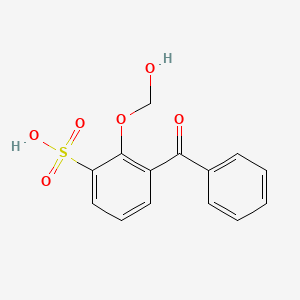

![4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate](/img/structure/B12534854.png)
![(Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate](/img/structure/B12534856.png)
![3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one](/img/structure/B12534858.png)

![11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-11-en-9-ol](/img/structure/B12534871.png)
